![molecular formula C17H15FN4O2S B2773240 N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896331-65-0](/img/structure/B2773240.png)
N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H15FN4O2S and its molecular weight is 358.39. The purity is usually 95%.
BenchChem offers high-quality N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Studies and Prodrug Development
Research into the metabolism of spleen tyrosine kinase inhibitors has highlighted the importance of understanding the biotransformation pathways of therapeutic agents for optimizing their efficacy and safety profiles. A study by Sweeny et al. (2010) explored the metabolism of fostamatinib, a prodrug of the spleen tyrosine kinase inhibitor R406, demonstrating the complex interplay between hepatic and gut bacterial processes in drug metabolism. This research underscores the potential of developing prodrugs that can be efficiently converted to their active forms through metabolic processes, enhancing their therapeutic utility (Sweeny et al., 2010).
Antimicrobial Activity
The discovery of new antimicrobial agents is critical in addressing the rising challenge of antibiotic resistance. Zurenko et al. (1996) investigated the in vitro activities of novel oxazolidinone antibacterial agents, including their effectiveness against a variety of bacterial clinical isolates. This research contributes to the ongoing search for new antimicrobial compounds with unique mechanisms of action, offering potential solutions to combat resistant microbial strains (Zurenko et al., 1996).
Cancer Research and Therapeutics
In cancer research, the design and synthesis of molecules targeting specific pathways essential for tumor growth and survival are paramount. Bhide et al. (2006) detailed the development of BMS-540215, a potent inhibitor of vascular endothelial growth factor receptor-2 kinase, showcasing the critical role of structural optimization in achieving high biochemical potency and selectivity. This compound demonstrates promising preclinical activity, underscoring the potential of targeted therapies in oncology (Bhide et al., 2006).
Heat-resistant Polymers
The development of heat-resistant and soluble polymers incorporating s-triazine units opens new avenues in materials science. Yu et al. (2009) synthesized s-triazine-containing poly(aryl ether)s with excellent solubility and thermal stability. These polymers hold potential for high-temperature applications, such as membranes and composite matrix materials, demonstrating the versatility of s-triazine derivatives in creating advanced materials (Yu et al., 2009).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-11-6-7-22-14(8-11)20-16(21-17(22)24)25-10-15(23)19-9-12-2-4-13(18)5-3-12/h2-8H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPGAVZQDIDJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

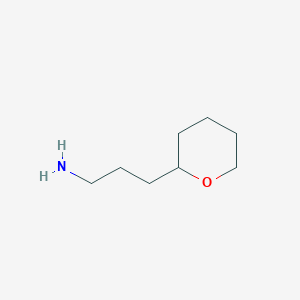
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2773161.png)
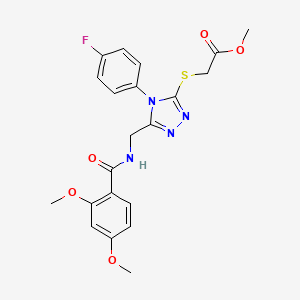
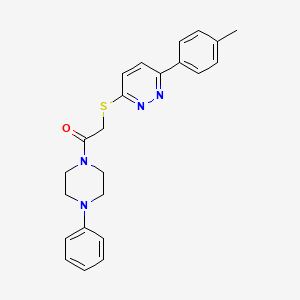
![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773166.png)
![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773169.png)
![4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether](/img/structure/B2773170.png)

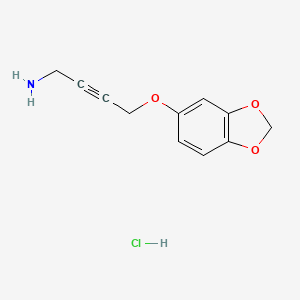
![(2R,3R)-N-[(1R)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2773174.png)

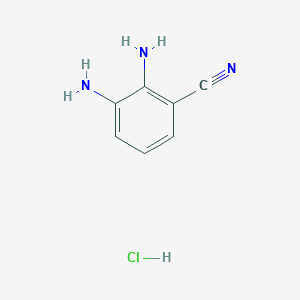
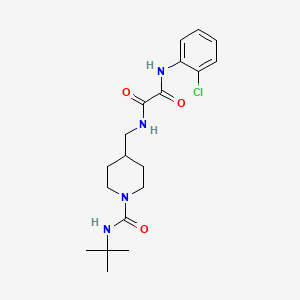
![(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone](/img/structure/B2773181.png)